Piperidine, 1,1'-(1,3-propanediyl)bis-, dihydrochloride
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Overview
Description
Piperidine, 1,1’-(1,3-propanediyl)bis-, dihydrochloride is a chemical compound with the molecular formula C13H26N2·2HCl. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1,1’-(1,3-propanediyl)bis-, dihydrochloride typically involves the reaction of piperidine with 1,3-dibromopropane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the carbon atoms of the 1,3-dibromopropane, leading to the formation of the bis-piperidine product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Piperidine, 1,1’-(1,3-propanediyl)bis-, dihydrochloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1,1’-(1,3-propanediyl)bis-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, organic solvents like DMF or THF.
Major Products Formed
Oxidation: N-oxides of Piperidine, 1,1’-(1,3-propanediyl)bis-.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Piperidine, 1,1’-(1,3-propanediyl)bis-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperidine, 1,1’-(1,3-propanediyl)bis-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
Piperidine, 1,1’-(1,2-ethanediyl)bis-, dihydrochloride: Similar structure but with a shorter ethylene linker.
1-(3-piperidin-1-ylpropyl)piperidine, dihydrochloride: Similar structure with different substitution patterns.
Uniqueness
Piperidine, 1,1’-(1,3-propanediyl)bis-, dihydrochloride is unique due to its specific 1,3-propanediyl linker, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
63114-16-9 |
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Molecular Formula |
C13H28Cl2N2 |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
1-(3-piperidin-1-ylpropyl)piperidine;dihydrochloride |
InChI |
InChI=1S/C13H26N2.2ClH/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15;;/h1-13H2;2*1H |
InChI Key |
SCWJAWWNVORRGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCN2CCCCC2.Cl.Cl |
Origin of Product |
United States |
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